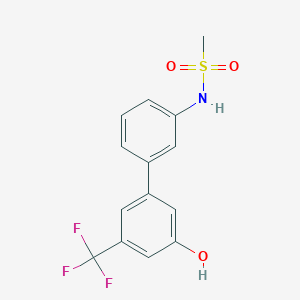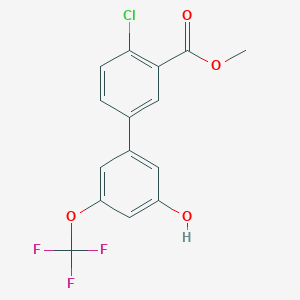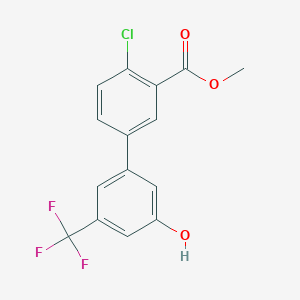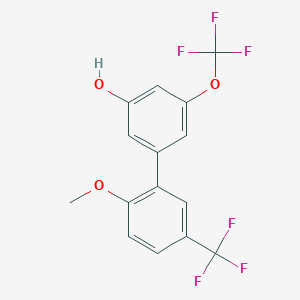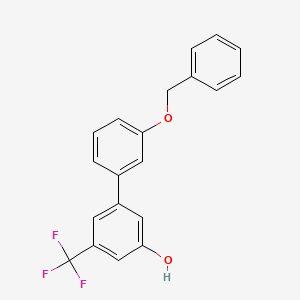
5-(3-Benzyloxyphenyl)-3-trifluoromethylphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Benzyloxyphenyl)-3-trifluoromethylphenol, 95% (5-BOTFM) is a phenolic compound with a wide range of applications, including use in the synthesis of drugs, as a preservative, and in the manufacturing of pharmaceuticals. It is a white crystalline solid, soluble in water, and has a melting point of approximately 107-109°C. Its chemical structure consists of an aromatic ring with a benzyloxy group and a trifluoromethyl substituent. It has a molecular weight of 295.4 g/mol and a purity of 95%.
Scientific Research Applications
5-(3-Benzyloxyphenyl)-3-trifluoromethylphenol, 95% has a wide range of applications in scientific research. It is used in the synthesis of drugs, as a preservative, and in the manufacturing of pharmaceuticals. It has been used in the synthesis of antibiotics, antifungal agents, and anti-inflammatory drugs. It is also used in the synthesis of polymers, dyes, and surfactants. In addition, it has been used in the synthesis of nanoparticles for drug delivery.
Mechanism of Action
5-(3-Benzyloxyphenyl)-3-trifluoromethylphenol, 95% acts as a stabilizing agent by forming a protective layer around the active pharmaceutical ingredient (API). This layer helps to protect the API from degradation due to environmental factors such as heat, light, and oxidation. In addition, it helps to improve the solubility of the API, thus increasing its bioavailability.
Biochemical and Physiological Effects
5-(3-Benzyloxyphenyl)-3-trifluoromethylphenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to have an inhibitory effect on the growth of bacteria and fungi, thus making it an effective preservative. It has also been shown to have an anti-inflammatory effect, which makes it useful in the treatment of inflammatory conditions. Furthermore, it has been shown to have an antioxidant effect, which makes it useful in the prevention of oxidative damage.
Advantages and Limitations for Lab Experiments
5-(3-Benzyloxyphenyl)-3-trifluoromethylphenol, 95% has several advantages and limitations when used in laboratory experiments. It is a relatively stable compound, making it suitable for long-term storage. It is also relatively inexpensive and easy to obtain. However, it is not water soluble, making it difficult to use in aqueous solutions. Furthermore, it has a relatively low solubility in organic solvents, making it difficult to use in organic synthesis.
Future Directions
There are several potential future directions for the use of 5-(3-Benzyloxyphenyl)-3-trifluoromethylphenol, 95%. It could be used in the development of new drugs and pharmaceuticals, as well as in the synthesis of polymers, dyes, and surfactants. Additionally, it could be used in the development of nanoparticles for drug delivery. Furthermore, it could be used in the development of new preservatives and antimicrobial agents. Finally, it could be used in the development of new antioxidants, which could be used to prevent oxidative damage.
Synthesis Methods
5-(3-Benzyloxyphenyl)-3-trifluoromethylphenol, 95% is synthesized via a three-step process. The first step involves the reaction of 3-chlorophenol with benzyl chloride in the presence of a base such as potassium carbonate to form 3-benzyloxyphenol. The second step involves the addition of trifluoromethanesulfonic acid to the 3-benzyloxyphenol to form 5-(3-Benzyloxyphenyl)-3-trifluoromethylphenol, 95%. The third step involves the purification of the compound by recrystallization.
properties
IUPAC Name |
3-(3-phenylmethoxyphenyl)-5-(trifluoromethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3O2/c21-20(22,23)17-9-16(10-18(24)12-17)15-7-4-8-19(11-15)25-13-14-5-2-1-3-6-14/h1-12,24H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVIQSASORPCSAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC(=CC(=C3)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20686764 |
Source


|
| Record name | 3'-(Benzyloxy)-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20686764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Benzyloxyphenyl)-3-trifluoromethylphenol | |
CAS RN |
1261979-59-2 |
Source


|
| Record name | 3'-(Benzyloxy)-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20686764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-3-trifluoromethylphenol, 95%](/img/structure/B6384938.png)
![5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-3-trifluoromethylphenol, 95%](/img/structure/B6384940.png)



